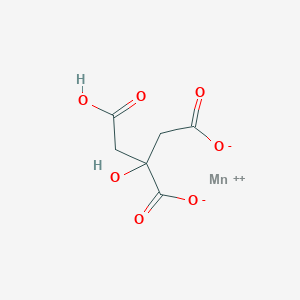

Manganese(iii)citrate

描述

属性

CAS 编号 |

10024-66-5 |

|---|---|

分子式 |

C6H8MnO7 |

分子量 |

247.06 g/mol |

IUPAC 名称 |

2-hydroxypropane-1,2,3-tricarboxylic acid;manganese |

InChI |

InChI=1S/C6H8O7.Mn/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChI 键 |

OKOYFIHZDKMHAM-UHFFFAOYSA-N |

规范 SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mn+2].[Mn+2].[Mn+2] |

颜色/形态 |

White powder |

其他CAS编号 |

10060-26-1 10024-66-5 5968-88-7 |

物理描述 |

Liquid White solid; [Hawley] |

溶解度 |

Soluble in water in presence of sodium citrate |

产品来源 |

United States |

Comprehensive Structural Elucidation and Coordination Chemistry of Manganese Citrate

Crystallographic Characterization of Manganese Citrate (B86180) Compounds

Crystallography, particularly single-crystal X-ray diffraction, stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. This technique has been instrumental in revealing the precise molecular and polymeric structures of various manganese citrate compounds, offering insights into coordination geometries, ligand binding modes, and the formation of extended networks.

Single-crystal X-ray diffraction studies have successfully elucidated the structures of several mononuclear and polymeric manganese citrate complexes. For instance, two distinct mononuclear complexes, (NH₄)₄[Mn(II)(C₆H₅O₇)₂] (Compound 1) and (NH₄)₅[Mn(III)(C₆H₄O₇)₂]·2H₂O (Compound 2), have been synthesized and characterized. ucy.ac.cyacs.orgnih.gov Compound 1 crystallizes in the monoclinic space group P2₁/c, while Compound 2 adopts a triclinic P1 space group. ucy.ac.cyacs.orgnih.gov The crystallographic data for these compounds are summarized in the table below.

| Parameter | (NH₄)₄[Mn(II)(C₆H₅O₇)₂] (Compound 1) | (NH₄)₅[Mn(III)(C₆H₄O₇)₂]·2H₂O (Compound 2) |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P1 |

| a (Å) | 8.777(1) | 9.606(3) |

| b (Å) | 13.656(3) | 9.914(3) |

| c (Å) | 9.162(2) | 7.247(3) |

| α (°) | 90 | 91.05(1) |

| β (°) | 113.62(2) | 105.60(1) |

| γ (°) | 90 | 119.16(1) |

| Volume (ų) | 1006.2(6) | 571.3(3) |

| Z | 2 | 1 |

Beyond these mononuclear species, a variety of manganese citrate coordination polymers have been synthesized, showcasing the ability of the citrate ligand to bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. researchgate.net Examples include heterobimetallic coordination polymers such as [NaMn(Hcit)]n and [MnCa₂(Hcit)₂(H₂O)₄]n, as well as homonuclear polymers like [{Mn(Hcit)(H₂O)₂}₂Mn(H₂O)₄]n and [{Mn(Hcit)(H₂O)₂}₂Mn(H₂O)₂]n. researchgate.net The structural diversity of these polymers highlights the significant influence of reaction conditions and the presence of other metal ions on the final architecture.

The coordination geometry of the manganese ion in its citrate complexes is a critical factor influencing their stability and reactivity. In the aforementioned mononuclear complexes, (NH₄)₄[Mn(II)(C₆H₅O₇)₂] and (NH₄)₅[Mn(III)(C₆H₄O₇)₂]·2H₂O, the manganese ion is six-coordinate, adopting a distorted octahedral geometry. ucy.ac.cyacs.orgnih.gov This preference for octahedral coordination is a common feature for both Mn(II) and Mn(III) ions. nih.gov In these specific structures, the coordination sphere of the manganese is completed by two citrate ligands. ucy.ac.cyacs.orgnih.gov While octahedral geometry is prevalent, other coordination numbers and geometries can be observed in different manganese compounds depending on the nature of the ligands. Some reports have suggested the possibility of a tetrahedral geometry for manganese citrate, particularly in environments with limited hydration. researchgate.net

The citrate anion, derived from citric acid (H₄cit), is a versatile multidentate ligand capable of adopting various binding modes and deprotonation states. It possesses three carboxylate groups and one hydroxyl group, all of which can potentially coordinate to a metal center. The specific coordination mode is highly dependent on the pH of the medium, which dictates the extent of deprotonation.

In the case of (NH₄)₄[Mn(II)(C₆H₅O₇)₂], the citrate ligand binds to the Mn²⁺ ion as a triply deprotonated species (C₆H₅O₇³⁻), where the three carboxylate groups are deprotonated, but the central hydroxyl group remains protonated. ucy.ac.cyacs.orgnih.gov In contrast, in (NH₄)₅[Mn(III)(C₆H₄O₇)₂]·2H₂O, the citrate ligand is fully deprotonated (C₆H₄O₇⁴⁻), coordinating to the Mn³⁺ ion. ucy.ac.cyacs.orgnih.gov This difference in deprotonation state is directly linked to the higher charge of the Mn(III) ion, which favors coordination with a more highly charged ligand. In polymeric structures, the citrate ligand often acts as a bridging ligand, connecting multiple manganese centers through its carboxylate and hydroxyl groups, with each trianion potentially linking up to nine or eight hetero-metal ions in bimetallic complexes. researchgate.net

A prominent structural feature in many manganese citrate compounds is the formation of dimers and polymers through carboxylate bridges. researchgate.netnih.gov The carboxylate groups of the citrate ligand can coordinate to two different metal centers simultaneously, leading to the formation of extended structures. This bridging can occur in various geometries, such as syn-syn, syn-anti, and anti-anti, which influences the magnetic properties of the resulting compound. nih.govresearchgate.net

In the coordination polymer [{Mn(Hcit)(H₂O)₂}₂Mn(H₂O)₄]n, centrosymmetric dimer units are formed, which then construct a one-dimensional chain. researchgate.net Similarly, in [MnCa₂(Hcit)₂(H₂O)₄]n, carboxylate bridges create a two-dimensional layer of calcium and citrate, while the manganese ions form a helical chain through carboxylate bridges. researchgate.net The ability of the carboxylate groups to act as effective bridges is a key factor in the formation of the diverse range of manganese citrate polymers observed.

Advanced Spectroscopic Characterization Techniques

While crystallography provides a static picture of the solid-state structure, spectroscopic techniques offer valuable information about the bonding and vibrational properties of manganese citrate complexes in various states.

Fourier Transformed Infrared (FTIR) and Infrared (IR) spectroscopy are powerful tools for probing the vibrational modes of molecules. In the context of manganese citrate, these techniques are particularly useful for analyzing the coordination of the citrate ligand to the manganese ion. The coordination of the carboxylate and hydroxyl groups of citrate to manganese leads to characteristic shifts in their vibrational frequencies compared to the free ligand. ucy.ac.cyacs.orgnih.gov

The IR spectra of manganese citrate complexes typically show strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the carboxylate groups (COO⁻). The positions of these bands, and the separation between them (Δν = νasym - νsym), can provide insights into the coordination mode of the carboxylate groups (e.g., monodentate, bidentate chelating, or bridging). researchgate.net Additionally, changes in the vibrational modes associated with the C-O stretching of the hydroxyl group can indicate its involvement in coordination. The presence of broad absorption bands in the high-frequency region (around 3000-3600 cm⁻¹) is indicative of the presence of water molecules and O-H groups. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Manganese Oxidation States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying materials with unpaired electrons. researchgate.net It is particularly valuable for investigating metal complexes, such as manganese citrate, to determine the oxidation state and local environment of the paramagnetic metal center. researchgate.net

In the study of manganese citrate complexes, EPR spectroscopy has been instrumental in confirming the presence and stability of different manganese oxidation states. Research on mononuclear manganese citrate complexes synthesized in aqueous solutions has demonstrated the utility of EPR in identifying paramagnetic Mn(II) and Mn(III) species in the solid state. researchgate.netresearchgate.netnih.govucy.ac.cyresearchgate.net The high-spin Mn(II) ion has a 3d⁵ electronic configuration with five unpaired electrons, leading to a total electron spin of S=5/2. xpsfitting.com This configuration typically gives rise to complex EPR spectra, often characterized by a six-line hyperfine splitting pattern due to the interaction of the unpaired electrons with the ⁵⁵Mn nucleus (I=5/2). xpsfitting.com

EPR spectra of solutions containing Mn(II) and citrate have been described as a superposition of two primary signals: a broad signal with a Lorentzian line shape and a distinct sextet. minsocam.org The presence of these signals provides insight into the complexation and environment of the Mn(II) ion in the citrate matrix. minsocam.org For dinuclear manganese centers, EPR spectra can become exceedingly complex, with signals arising from multiple excited spin manifolds (S=1 to 5). thermofisher.com Quantitative analysis of these spectra allows for a detailed characterization of the magnetic interactions between the manganese ions. thermofisher.com

UV/Visible Absorption Spectroscopy

UV/Visible (UV-Vis) absorption spectroscopy is an analytical technique used to study the electronic transitions within a molecule or complex. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the electronic structure of the substance. rruff.info

For manganese citrate, UV-Vis spectroscopy is employed to characterize the coordination environment of the manganese ions. The color of transition metal complexes is a result of d-d electronic transitions, where an electron moves between d-orbitals that have been split in energy by the ligand field. rruff.info The energy difference (ΔE) between these orbitals corresponds to the energy of photons in the visible region of the electromagnetic spectrum. rruff.info

Different oxidation states of manganese, such as Mn(II) and Mn(III), will have distinct d-orbital electron configurations and thus different UV-Vis absorption spectra. For example, the pale pink color of the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, is due to a series of weak absorption peaks between 300 nm and 600 nm. rruff.info In contrast, Mn(III) complexes typically exhibit more intense colors. rruff.info In the characterization of synthesized mononuclear Mn(II) and Mn(III) citrate complexes, UV-Vis spectroscopy is a standard technique used alongside others to confirm the identity and electronic properties of the compounds. researchgate.netnih.govresearchgate.net Studies have also shown that the characteristic absorbance of Mn²⁺ ions, for instance at 401 nm, can be used for quantification, and the spectrum can be influenced by complexation. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of manganese citrate, XPS is a powerful tool for directly probing the oxidation state of the manganese ions.

The analysis focuses on the core-level electron spectra, particularly the Mn 2p region. The Mn 2p spectrum exhibits spin-orbit splitting, resulting in two peaks: Mn 2p₃/₂ and Mn 2p₁/₂. The binding energies of these peaks are highly sensitive to the oxidation state of the manganese atom. Furthermore, manganese oxides in the +2, +3, and +4 oxidation states show significant multiplet splitting in their Mn 2p spectra, which results in complex and broad peak shapes.

By comparing the experimental Mn 2p spectrum of a manganese citrate sample to standard spectra of known manganese oxides, the oxidation state can be determined.

| Oxidation State | Key Spectral Features |

| Mn(II) / MnO | Exhibits a prominent satellite feature at approximately 647 eV, which is absent in higher oxidation states. |

| Mn(III) / Mn₂O₃ | The Mn 2p₃/₂ peak is located at a binding energy higher than Mn(II) but lower than Mn(IV). |

| Mn(IV) / MnO₂ | Characterized by a narrower Mn 2p₃/₂ peak compared to MnO or Mn₂O₃. |

In addition to the Mn 2p region, the O 1s spectrum can be analyzed to identify oxygen atoms in different chemical environments, such as those in the carboxylate groups of the citrate ligand and any associated water or hydroxide (B78521) groups. This provides corroborating evidence for the structure of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Speciation

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. While direct detection of paramagnetic centers like Mn(II) and Mn(III) via high-resolution NMR is generally not feasible, NMR is highly effective for studying the effect of these ions on other molecules in solution, such as the citrate ligand.

The paramagnetic nature of manganese ions significantly influences the NMR relaxation times (T₁ and T₂) of nearby nuclei. This effect can be observed in the ¹H or ¹³C NMR spectrum of the citrate molecule when a manganese citrate complex is formed. A magnetic resonance study of citrate in the presence of Mn(II) showed that the width of the methylene proton resonances in the citrate spectrum increases linearly with the concentration of Mn(II). This broadening is due to a paramagnetic effect on the transverse relaxation rate (1/T₂), providing direct evidence of the interaction and complex formation between the manganese ion and the citrate ligand in solution. By analyzing these paramagnetic effects, NMR can be used to probe the speciation and binding of manganese citrate in solution.

Thermal Behavior and Stability Studies of Manganese Citrate Complexes

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition pathways of materials. For manganese citrate complexes, these studies provide information on their stability as a function of temperature and the nature of the final decomposition products.

Research on the thermal properties of various manganese(II) citrate complexes has shown that their decomposition can lead to the formation of pure manganese oxides. ucy.ac.cy For instance, the decomposition of the ammonium (B1175870) manganese(II) citrate complex (NH₄)₂ₙ[Mn₂(Hcit)₂(H₂O)₂]ₙ and the mixed-metal complex [Mn(H₂O)₂]ₙ[Mn₂(Hcit)₂(H₂O)₄]ₙ · 4nH₂O results in the formation of a pure Mn₃O₄ (hausmannite) phase at 500°C. ucy.ac.cy

The thermal decomposition of related ammonium citrate compounds often occurs in a single step and involves the loss of ammonia (B1221849) (NH₃) and water (H₂O). Studies on ammonium citrate tribasic, dibasic, and ammonium dihydrogen citrate using TGA revealed major decomposition peaks between 185°C and 201°C in an inert atmosphere. The stability was found to increase with the degree of neutralization, with ammonium citrate tribasic being the most stable.

| Complex | Decomposition Temperature (Peak) | Final Product (at 500°C) |

| (NH₄)₂ₙ[Mn₂(Hcit)₂(H₂O)₂]ₙ | Not specified | Mn₃O₄ |

| [Mn(H₂O)₂]ₙ[Mn₂(Hcit)₂(H₂O)₄]ₙ · 4nH₂O | Not specified | Mn₃O₄ |

| Ammonium Citrate Tribasic | ~201°C | Not specified |

| Ammonium Citrate Dibasic | Not specified | Not specified |

| Ammonium Dihydrogen Citrate | Not specified | Not specified |

These studies are crucial for understanding the stability of manganese citrate and its potential use as a precursor for synthesizing manganese oxide nanoparticles.

Magnetic Characterization of Manganese Citrate Systems

The magnetic properties of manganese citrate complexes are determined by the oxidation state and electronic configuration of the manganese ions, as well as the structural arrangement of these ions within the complex. Magnetic susceptibility measurements over a range of temperatures (e.g., 5-300 K) are a key technique for characterizing these properties. researchgate.netresearchgate.netucy.ac.cy

For mononuclear manganese citrate complexes containing either high-spin Mn(II) (d⁵) or high-spin Mn(III) (d⁴), the presence of unpaired electrons makes them paramagnetic. Magnetic susceptibility data provide corroborative evidence for the oxidation states determined by other spectroscopic methods like EPR. nih.govresearchgate.net

In polynuclear complexes where two or more manganese ions are in close proximity, magnetic exchange interactions can occur. These interactions are mediated by bridging ligands. The temperature dependence of the magnetic susceptibility can reveal the nature and strength of these interactions. For certain manganese(II) citrate structures, measurements have indicated a weak antiferromagnetic coupling interaction between the Mn(II) centers. This is characterized by a negative exchange coupling constant (J).

| Complex Type | Magnetic Property | Key Finding |

| Mononuclear Mn(II) and Mn(III) Citrate | Paramagnetism | Confirms the presence of unpaired electrons consistent with the assigned oxidation states. researchgate.netresearchgate.net |

| Dinuclear Mn(II) Citrate | Weak Antiferromagnetism | Temperature-dependent susceptibility reveals a negative exchange coupling (J = -0.74 cm⁻¹), indicating weak antiferromagnetic interactions between Mn(II) ions. |

This magnetic characterization is essential for a complete understanding of the electronic structure and bonding within manganese citrate systems.

Mechanistic Insights into Manganese Citrate Reactivity and Transformations

Electron Transfer Kinetics and Redox Processes Involving Manganese(III)-Citrate Complexes in Aqueous Solution

The kinetics of the intramolecular electron transfer within Manganese(III)-citrate complexes in aqueous solutions are notably dependent on the pH of the medium. This dependency arises from the existence of different protolytic forms of the Mn(III)-citrate complex. researchgate.net The degradation of the Mn(III)-citrate complex involves an internal electron transfer from the citrate (B86180) ligand to the Mn(III) center, resulting in the reduction of the metal ion to Mn(II) and the oxidation of the citrate. researchgate.netoup.com

The process can be summarized by the following reaction: Mn(III)citH → Mn²⁺ + citH. researchgate.net

Table 1: Kinetic Parameters for the Reaction between Manganic Acetate (B1210297) and Citric Acid

| Temperature (°C) | Reactant Ratio (Manganic Acetate:Citric Acid) | Order of Reaction | Rate Constant (k) |

| 20 | Approx. 1:1 | Second | Varies with concentration |

| 25 | Approx. 1:1 | Second | Varies with concentration |

| 30 | Approx. 1:1 | Second | Varies with concentration |

Data adapted from kinetic studies on the manganic acetate and citric acid redox system. oup.com

Ligand-Assisted Dissolution Mechanisms of Manganese Oxides in the Presence of Citrate

Citrate plays a significant role in the dissolution of manganese oxides, such as MnOOH (feitknechtite) and δ-MnO₂. rruff.inforesearchgate.net This process is critical in environmental contexts, influencing the biogeochemical cycling of manganese. The dissolution mechanism can involve both non-reductive and reductive pathways. rruff.info

In the initial stages of the dissolution of MnOOH by citrate, the process is non-reductive, leading to the formation of a soluble Mn(III)-citrate aqueous species. As the reaction progresses, reductive pathways become more prominent, resulting in the appearance of Mn(II) species in the solution. rruff.info The rate of this dissolution is influenced by pH; for instance, at pH 6.3, the time for 50% dissolution of MnOOH is approximately 30 minutes with a 35-fold excess of citrate. rruff.info

The effectiveness of citrate in dissolving nanostructured manganese oxides is attributed to the abundance of surface-unsaturated manganese atoms, particularly Mn(III), which act as reactive sites. researchgate.net Kinetic studies on the dissolution of Mn(IV) oxide by citric acid have determined the reaction order with respect to citrate ions to be 0.6 and the activation energy to be 47.4 kJ/mol. researchgate.net This ligand-promoted dissolution enhances the mobility of manganese in the environment. cas.cn

Table 2: Dissolution of Manganese Oxides by Citrate

| Manganese Oxide | pH | Dissolution Pathway | Key Observations | Reference |

| MnOOH | 6.3 - 7.8 | Initial non-reductive, followed by reductive | Formation of Mn(III)-citrate, then Mn(II) | rruff.info |

| δ-MnO₂ | Not specified | Reductive | Enhanced by surface Mn(III) sites | researchgate.net |

| MnO₂ | Acidic | Reductive | Reaction order in citrate is 0.6 | researchgate.net |

Photochemical Reactivity of Manganese Citrate Species in Environmental Contexts

The photochemical reactivity of manganese species in the presence of citrate is an important environmental process. Light can stimulate the anoxic reduction of manganese oxides, such as birnessite (δ-MnO₂), by citrate. researchgate.net This process involves a pH-dependent photoelectron transfer. The photoreduction of Mn(IV) in birnessite occurs in two successive single-electron transfer steps, first producing Mn(III) and subsequently Mn(II). researchgate.net

The efficiency of this photoreduction is significantly higher under acidic conditions. At pH 4.0, approximately 86.0% of the manganese is released into the solution as Mn²⁺, whereas at pH 7.0, a negligible amount of dissolved Mn²⁺ is produced. researchgate.net The average oxidation state of the manganese in the solid phase also decreases more significantly at lower pH values. This indicates that the second step of the reduction, from Mn(III) to Mn(II), is more effective in acidic environments. The enhanced photoreduction at lower pH is attributed to the larger potential difference between the conduction band of the manganese oxide and the MnO₂/Mn²⁺ half-reaction. researchgate.net

Table 3: Effect of pH on the Photoreduction of δ-MnO₂ by Citrate

| pH | Mn²⁺ Released into Solution (%) | Final Average Mn Oxidation State (Bulk) | Final Average Mn Oxidation State (Surface) |

| 4.0 | ~86.0 | 3.39 | 2.56 |

| 5.5 | ~32.7 | 3.57 | 3.07 |

| 7.0 | Negligible | 3.78 | 3.19 |

Data derived from studies on the photo-stimulated reduction of birnessite. researchgate.net

Influence of Manganese Oxidation State on Citrate Complex Stability

The oxidation state of manganese, primarily +2 and +3 in biological and many aqueous systems, profoundly influences the structure and stability of its citrate complexes. researchgate.netnih.gov Both Mn(II) and Mn(III) form stable, six-coordinate complexes with two citrate ligands in a distorted octahedral geometry. researchgate.net

However, there are key differences. In the Mn(II) complex, (NH₄)₄[MnII(C₆H₅O₇)₂], the citrate ligand binds as a triply deprotonated species, with the hydroxyl group on the central carbon atom remaining protonated. In contrast, the Mn(III) complex, (NH₄)₅[MnIII(C₆H₄O₇)₂]·2H₂O, involves a fully deprotonated citrate ligand. researchgate.net The higher charge of the Mn(III) ion leads to the deprotonation of the citrate's hydroxyl group upon complex formation.

The stability of the Mn(III)-citrate complex is further enhanced by the presence of water molecules of crystallization, which participate in extensive hydrogen bonding. researchgate.net However, Mn(III) complexes are strong oxidizing agents and can be inherently less stable if the ligand itself is susceptible to oxidation, as is the case with citrate. researchgate.netnih.gov The redox potential of the ligand can lead to the reduction of Mn(III) to Mn(II), causing the complex to dissociate. researchgate.net The formation of specific manganese citrate complexes is also highly dependent on pH; Mn(II) complexes are favored at neutral or slightly acidic pH, while the Mn(III) complex tends to form at a higher pH (7.0-8.0) in the presence of dissolved oxygen. researchgate.net

Table 4: Comparison of Manganese(II) and Manganese(III) Citrate Complexes

| Feature | Manganese(II) Citrate Complex | Manganese(III) Citrate Complex | Reference |

| Formula | (NH₄)₄[MnII(C₆H₅O₇)₂] | (NH₄)₅[MnIII(C₆H₄O₇)₂]·2H₂O | researchgate.net |

| Mn Oxidation State | +2 | +3 | researchgate.net |

| Citrate Ligand State | Triply deprotonated (hydroxyl group protonated) | Fully deprotonated (hydroxyl group deprotonated) | researchgate.net |

| Coordination Geometry | Distorted Octahedral | Distorted Octahedral | researchgate.net |

| pH of Formation | Neutral to slightly acidic | pH 7.0 - 8.0 (with O₂) | researchgate.net |

Applications of Manganese Citrate in Advanced Materials Science and Engineering

Role as Precursors for Catalytic Materials

Manganese citrate (B86180) is a key precursor in the development of high-performance catalytic materials, particularly manganese oxides (MnₓOᵧ) and mixed-metal oxides. researchgate.net The citrate molecule acts as both a chelating agent and a fuel during synthesis. As a chelating agent, it ensures a uniform distribution of manganese ions in the precursor solution, which is critical for forming homogeneous final materials. researchgate.netresearchgate.net Upon heating, the citrate component undergoes combustion, a process that releases energy and facilitates the formation of the desired oxide phases at lower temperatures than traditional solid-state reactions. nih.gov

This method, often referred to as the sol-gel or citrate-gel method, allows for the synthesis of catalysts with desirable properties such as high surface area, controlled porosity, and abundant oxygen vacancies, all of which enhance catalytic activity. nih.govnih.govnih.gov For instance, the citric acid oxidation-reduction (CR) method has been effectively used to synthesize Mn–Co bimetallic oxide catalysts. nih.gov This process yields nanostructured catalysts with large specific surface areas and numerous oxygen vacancies, which are crucial for the catalytic oxidation of volatile organic compounds (VOCs). nih.gov The thermal decomposition of manganese citrate precursors can be tailored to produce various manganese oxide phases (e.g., MnO, Mn₂O₃, Mn₃O₄), each with distinct catalytic properties. researchgate.netnih.gov The choice of synthesis conditions, such as the citrate-to-metal ratio and calcination temperature, plays a significant role in determining the final characteristics of the catalyst. researchgate.net

Manganese-based catalysts derived from citrate precursors are noted for their low cost, environmental benignity, and versatile redox states (from +2 to +7), making them effective in a range of reactions including oxidation, C-H bond activation, and environmental remediation. nih.govresearchgate.netunl.ptnih.gov

Development of Manganese-Based Materials for Sorption Applications

The unique properties of manganese citrate as a precursor extend to the fabrication of materials designed for sorption applications. The thermal treatment of specially prepared single-phase manganese citrates can yield mesoporous manganese oxides (MnₓOᵧ) and hierarchically porous carbon-coated manganese oxide (MnₓOᵧ@C) composites. researchgate.net These materials are of significant interest for their potential to adsorb and remove pollutants from various media. researchgate.net

The synthesis process leverages the citrate's role as a pore-forming agent. During calcination, the decomposition of the citrate framework leaves behind a network of pores within the manganese oxide structure. This results in materials with high surface areas and well-defined porosity, which are essential characteristics for effective sorbents. The ability to create hierarchically porous structures, containing both micropores and mesopores, is particularly advantageous as it facilitates both the diffusion of adsorbates to the active sites and their subsequent capture.

Research has demonstrated that manganese ferrite (B1171679) (MnFe₂O₄) nanoparticles, which can be synthesized using citrate-based methods, are effective adsorbents for removing dyes like safranine T from aqueous solutions. mdpi.com The high surface area and specific surface chemistry of these nanoparticles contribute to their high adsorption capacity. mdpi.com The point of zero charge (pHpzc) of the material is a critical factor influencing its interaction with charged pollutants, and synthesis parameters can be adjusted to optimize this property for specific sorption tasks. mdpi.com

Engineering of Electrochemical Materials from Manganese Citrate

Manganese citrate is a valuable precursor for engineering advanced electrochemical materials used in energy storage devices like supercapacitors and batteries. researchgate.netrsc.org The use of citrate in the synthesis process, often through sol-gel or hydrothermal methods, allows for the creation of manganese oxide (MnO₂) and other manganese-based materials with optimized structures for electrochemical applications. researchgate.netnih.govresearchgate.netmdpi.com

The citrate method facilitates the formation of nanostructured materials with high surface areas, which is crucial for providing a large electrode-electrolyte interface for charge storage. dlut.edu.cn For instance, the solution combustion synthesis (SCS) using a nitrate-citrate mixture can produce pure phase manganese oxides like Mn₂O₃ or Mn₃O₄. researchgate.net The addition of citrate slows down the combustion reaction, leading to better-sintered nanoparticles with enhanced electrochemical properties. researchgate.net Studies have shown that manganese oxides synthesized via a nitrate-citrate-urea mixture can achieve a specific capacitance of 130 F/g at a current density of 2 A/g. researchgate.net

In another application, a regular dumbbell-like manganese carbonate was synthesized using a hydrothermal method with sodium citrate acting as a structure-directing agent. globethesis.com This material, when used as a bifunctional electrocatalyst for the air electrode in a zinc-air battery, showed excellent oxygen evolution and oxygen reduction activity, good charge-discharge performance, and cycling stability. globethesis.com The unique morphology, facilitated by the citrate, provides more active sites and improves charge transfer. globethesis.com Similarly, citric acid-coated manganese ferrite (MnFe₂O₄) nanoparticles synthesized via co-precipitation have demonstrated pseudocapacitive behavior, delivering a high specific capacitance of 381 F/g at 1 A/g with excellent cycling stability. sciencepublishinggroup.com

Synthesis and Functionalization of Citrate-Coated Manganese Nanoparticles

The functionalization of manganese-based nanoparticles with citrate is a critical step in tailoring their properties for various applications, from biomedicine to materials science. Citric acid is an excellent capping and stabilizing agent due to its carboxyl and hydroxyl groups, which can effectively bind to the nanoparticle surface, preventing aggregation and improving dispersibility in aqueous solutions. aimspress.comresearchgate.net

Citrate-functionalized manganese ferrite (MnFe₂O₄) nanoparticles are widely synthesized due to their unique magnetic properties and biocompatibility. nih.gov Common synthesis methods include co-precipitation and sol-gel techniques. nih.govsciencepublishinggroup.comresearchgate.net

In the co-precipitation method , aqueous solutions of manganese and iron salts (e.g., MnCl₂ and FeCl₃) are mixed in a specific molar ratio. sciencepublishinggroup.com Citric acid is added to the mixture, followed by a precipitating agent like sodium hydroxide (B78521) (NaOH), which raises the pH and induces the formation of the nanoparticles. sciencepublishinggroup.com The citrate ions adsorb onto the nanoparticle surface during their formation, providing a stabilizing coating. sciencepublishinggroup.comresearchgate.net This method is rapid, scalable, and allows for the production of nanoparticles with controlled size, such as the 20 nm spherical particles reported in one study. sciencepublishinggroup.com

The sol-gel method involves dissolving manganese and iron nitrates in a solvent like ethanol, along with citric acid. nih.govresearchgate.net The citric acid acts as a chelating agent, forming a homogenous gel. This gel is then heated at a relatively low temperature (e.g., 150 °C) to induce a self-combustion process, resulting in the formation of the MnFe₂O₄ powder. nih.gov This technique is known for producing crystalline nanoparticles with an average particle size of around 30 nm. nih.gov

Surface modification with citrate not only enhances the stability and biocompatibility of manganese nanoparticles but also provides functional groups for further conjugation. aimspress.comresearchgate.net The successful coating and the properties of the resulting nanoparticles are confirmed through a suite of characterization techniques. researchgate.netuky.edu

The surface coating process involves the adsorption of citrate ions onto the nanoparticle surface, creating a negative surface charge that results in electrostatic repulsion between particles, preventing aggregation. researchgate.netmdpi.com The stability of the resulting colloid can be quantified by measuring the Zeta Potential , with values such as -43.5 mV indicating a well-coated and stable suspension. mdpi.com

A variety of analytical methods are employed to fully characterize these functionalized nanoparticles:

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology, size, and shape of the nanoparticles. sciencepublishinggroup.comaimspress.comresearchgate.net

X-ray Diffraction (XRD) confirms the crystalline structure and phase purity of the material, such as the spinel structure of MnFe₂O₄. nih.govresearchgate.netsciencepublishinggroup.com

Fourier-Transform Infrared Spectroscopy (FTIR) is crucial for confirming the presence of the citrate coating by identifying the characteristic vibrational modes of carboxylate (COO⁻) and hydroxyl (O-H) groups bound to the nanoparticle surface. sciencepublishinggroup.comaimspress.comnih.gov

Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of the nanoparticles in a solution, providing information about their size and aggregation state. aimspress.com

Thermogravimetric Analysis (TGA) quantifies the amount of citrate coating on the surface by measuring the weight loss as the sample is heated. aimspress.comuky.edu

Manganese Citrate in Biochemical Reaction Enhancements

In the realm of biochemistry, manganese citrate plays a significant role in enhancing specific enzymatic reactions and analytical techniques. One of the most well-documented applications is in DNA sequencing. oup.comnih.gov

Automated DNA sequencing using dye-terminators can be hampered by variations in signal intensity (peak height) for the four different nucleotide bases, which reduces the accuracy of base-calling. oup.com Research has shown that the addition of a manganese salt along with sodium citrate (forming manganese citrate in situ) to the sequencing reaction significantly mitigates this issue. oup.comnih.gov The presence of manganese ions, buffered by citrate, appears to make the DNA polymerase enzyme less discriminatory against the incorporation of dideoxynucleotides (ddNTPs). oup.com This leads to more uniform peak heights in the resulting chromatogram, reducing variability by more than two-fold and substantially increasing the number of bases that can be accurately read in a single sequencing run. oup.com

Beyond this specific application, manganese itself is an essential cofactor for a wide range of enzymes. quora.comnih.gov It is crucial for the function of enzymes like superoxide (B77818) dismutase (SOD), which protects cells from oxidative damage, and arginase. quora.com In some enzymes, manganese can form binuclear centers that are critical for catalysis. researchgate.net The ability of citrate to form stable, water-soluble complexes with manganese (II) ions is important in biological systems, as it can influence the availability and transport of this essential metal ion. researchgate.netresearchgate.net The interaction between metal ions like manganese and metabolites such as citrate is a key area of study for understanding the function of the approximately 70% of enzymes that are predicted to require a metal ion for their activity. researchgate.net

Improvement of Base-Calling Accuracy in DNA Sequencing with Dye-Terminators

Automated DNA sequencing, particularly the Sanger chain-termination method, heavily relies on the use of fluorescently labeled dideoxynucleotide triphosphates (ddNTPs), also known as dye-terminators. cd-genomics.com A significant challenge in this method is the variability in the incorporation of these dye-terminators by DNA polymerase, which leads to uneven peak heights in the resulting electropherogram. This variability can compromise the accuracy of base-calling. oup.comnih.gov

Research has demonstrated that the addition of manganese citrate (MnCit) to sequencing reactions can substantially mitigate this issue. The inclusion of a manganese salt, buffered by sodium citrate, has been shown to reduce peak height variability by more than two-fold. oup.comnih.gov This leads to a significant increase in the number of bases that can be accurately read from a single sequencing reaction. oup.com

The improvement is particularly dramatic in sequencing reactions that use rhodamine-based fluorescent dyes. oup.com The addition of manganese citrate reduces the discrimination by the DNA polymerase, such as AmpliTaq FS, against dye-labeled ddGTPs, thereby increasing their incorporation and leading to more uniform signal intensities. oup.com Studies have shown that this modification enhances the performance of various dye-terminator kits, including those based on rhodamine, dRhodamine, and BigDye chemistries. nih.govnih.govjostchemical.com The most significant improvements in base-calling accuracy and the most uniform electropherogram profiles were observed when manganese citrate was added to reactions containing dRhodamine-based dye terminators. nih.govresearchgate.net This enhancement facilitates more reliable detection of heterozygous alleles, a task for which dye-primer methods were often preferred due to the peak height variations in dye-terminator sequencing. nih.govnih.gov

The optimal concentration for the metal buffer, either citrate or isocitrate, was found to be around 0.5 mM, with the most effective results achieved at equimolar ratios of MnCl₂ and trisodium (B8492382) citrate. nih.gov

Table 1: Effect of Manganese Citrate on DNA Sequencing with Different Dye-Terminators

| Dye-Terminator Type | Observation with Manganese Citrate (MnCit) Addition | Outcome | Reference |

| Rhodamine | Reduces discrimination by AmpliTaq FS polymerase against dye-labeled ddGTPs. | More uniform peak heights and improved base-calling accuracy. | oup.com |

| dRhodamine | Produces the highest base-calling accuracy and most uniform electropherogram profiles. | Superior sequencing results and facilitated detection of heterozygous alleles. | nih.govnih.gov |

| BigDye | Reduces peak height variations. | Improved uniformity of electropherogram profiles. | nih.gov |

Mechanistic Studies of Manganese Citrate Action in DNA Polymerase Systems

The mechanism by which manganese citrate enhances sequencing accuracy is rooted in the fundamental role of divalent metal ions in the catalytic activity of DNA polymerases. DNA polymerases require a divalent metal cation, typically magnesium (Mg²⁺), to catalyze the addition of deoxynucleoside triphosphates (dNTPs) to a growing DNA strand. nih.govmdpi.comcallutheran.edu

Manganese ions (Mn²⁺) can substitute for Mg²⁺ as a cofactor for DNA polymerases. nih.govmdpi.comnih.gov However, the presence of Mn²⁺ alters the enzyme's properties, particularly its fidelity and substrate discrimination. nih.govnih.gov In the context of Sanger sequencing, this alteration is advantageous. The key to the chain-termination method is the incorporation of ddNTPs, which lack the 3'-hydroxyl group necessary for further chain elongation. DNA polymerases naturally discriminate between dNTPs and ddNTPs, incorporating the latter less efficiently.

The substitution of Mg²⁺ with Mn²⁺ significantly reduces this discrimination. pnas.org For E. coli DNA polymerase I, this reduction is approximately 100-fold, and for bacteriophage T7 DNA polymerase, it is about 4-fold. pnas.org With T7 polymerase and Mn²⁺, ddNTPs and dNTPs are incorporated at nearly the same rate, resulting in highly uniform termination events across all four bases. pnas.org This lack of discrimination is a primary reason for the more even peak heights observed in sequencing electropherograms when manganese is present. pnas.org

The citrate component in manganese citrate acts as a metal buffer. This is important because the concentration of free Mn²⁺ ions can be critical; using a buffer like citrate or isocitrate expands the concentration range of manganese that is effective for DNA synthesis. pnas.org

Kinetic studies have further elucidated the mechanism. When Mn²⁺ replaces Mg²⁺, the catalytic rate (kcat) for the insertion of a correct, complementary dNTP is reduced, while the rate for inserting an incorrect nucleotide is increased. nih.gov This decreased fidelity, while detrimental for in vivo DNA replication, is beneficial for the non-discriminatory incorporation of ddNTPs required in sequencing. Furthermore, Mn²⁺ can alter the 3',5' exonuclease (proofreading) activity of some polymerases, decreasing the removal of mismatched nucleotides. nih.gov The interaction of Mn²⁺ with DNA can also be complex, potentially involving both stabilization of the double helix through charge neutralization and localized destabilization by interacting with base-pairing sites, which may influence polymerase dynamics. nih.gov

Table 2: Comparative Effects of Mg²⁺ vs. Mn²⁺ on DNA Polymerase I Activity

| Kinetic Parameter | In the Presence of Mg²⁺ | In the Presence of Mn²⁺ | Mechanistic Implication | Reference |

| Base Selection (Polymerase Activity) | High discrimination between correct and incorrect dNTPs. | Reduced discrimination; increased catalytic rate for mismatched nucleotide insertion. | Lower fidelity, more uniform incorporation of ddNTP analogs. | nih.gov |

| Proofreading (3',5' Exonuclease Activity) | Higher rate of hydrolysis of a mismatched terminal nucleotide. | Lower rate of hydrolysis of a mismatched terminal nucleotide. | Reduced removal of "incorrect" ddNTPs, contributing to sequencing signal. | nih.gov |

| Overall Fidelity | High | Low | Advantageous for Sanger sequencing where uniform termination is desired. | nih.govmdpi.comnih.gov |

Environmental Chemistry of Manganese Citrate

Interactions with Soil Organic Matter and Biogeochemical Cycling

Manganese is a redox-active metal that exerts considerable control over carbon cycling in terrestrial ecosystems. goldschmidt.info The formation of manganese citrate (B86180) complexes in the soil environment is a key aspect of these interactions, influencing both the breakdown and preservation of soil organic matter (SOM).

Manganese, facilitated by chelating agents like citrate, can enhance the degradation of complex organic molecules. Citric acid is known to strongly adsorb to manganese oxides, forming complexes that can initiate the dissolution of the mineral. acs.org This process, known as ligand-promoted dissolution, can be followed by an intramolecular electron transfer within the soluble Mn(III)-citrate complex. acs.org This reaction results in the reduction of Mn(III) to the more soluble Mn(II) and the oxidation and breakdown of the citrate molecule. acs.orgresearchgate.net

The interaction between citrate and manganese oxides can lead to the formation of various smaller organic acids as byproducts. Studies have identified formate (B1220265), acetate (B1210297), and oxalate (B1200264) as products resulting from the contact of dissolved organic matter with manganese oxides. researchgate.net This indicates a stepwise degradation of larger organic molecules into simpler compounds, driven by the redox chemistry of manganese.

Table 1: Influence of Manganese on Organic Matter Decomposition

| Condition | Observation | Implication | Source |

|---|---|---|---|

| Addition of soluble Mn(II) to nitrogen-rich agricultural soil | 12% increase in cumulative CO₂ production from plant residue | Accelerated decomposition of organic matter | osti.gov |

| Interaction of citrate with Mn-oxides | Ligand-promoted mineral dissolution and subsequent oxidation of citrate | Degradation of the organic molecule and release of Mn(II) | acs.orgresearchgate.net |

| Contact of dissolved organic matter with manganates (manganese oxides) | Production of formate, acetate, and oxalate | Oxidative transformation of complex organic matter into simpler compounds | researchgate.net |

In addition to promoting degradation, manganese also plays a crucial role in the stabilization of soil organic matter through the formation of organo-mineral associations. acs.orgresearchgate.net These complexes can protect organic matter from microbial decomposition, contributing to long-term carbon sequestration in soils. researchgate.netmdpi.com

Manganese oxides can bind and stabilize quantities of organic matter similar to more commonly studied iron oxides. goldschmidt.info The process involves the adsorption of organic molecules, such as citrate, onto the mineral surface. This binding can physically protect the organic matter, making it less accessible to decomposer organisms and their enzymes. mdpi.com In some cases, stabilization can also occur through the co-precipitation of dissolved organic matter with aqueous metal ions, including manganese, which is a common process following changes in soil pH or redox potential. mdpi.com

The interaction is complex, as the same forces that lead to stabilization can also lead to degradation under different conditions. The formation of a surface complex between citrate and a manganese oxide is the first step toward either stabilization or ligand-promoted dissolution and degradation. acs.org The net effect depends on various factors, including the specific type of manganese oxide, the organic matter to manganese ratio, pH, and the presence of other ions. researchgate.net For instance, research indicates that while citrate induces dissolution, the average oxidation state of the manganese in the remaining solid mineral may not change significantly, suggesting a surface-mediated process that doesn't necessarily involve bulk reductive dissolution. researchgate.net

Studies on agricultural soils have shown that while manganese addition can initially accelerate the loss of carbon from particulate organic matter (POM), it can simultaneously increase the recovery of residue-derived carbon in mineral-associated organic matter (MAOM). osti.gov This suggests a transfer of carbon from a less stable to a more stable pool, mediated by manganese.

Table 2: Manganese-Mediated Carbon Stabilization in Soil

| Process | Mechanism | Outcome for Organic Matter | Source |

|---|---|---|---|

| Organo-Mineral Association | Adsorption and complexation of organic molecules (e.g., citrate) on manganese oxide surfaces. | Protection from microbial decomposition. | goldschmidt.infoacs.org |

| Co-precipitation | Complexation of dissolved organic matter with aqueous Mn ions, followed by precipitation. | Long-term preservation of carbon. | mdpi.com |

| Carbon Transfer | Manganese addition increased the recovery of residue-derived carbon in Mineral-Associated Organic Matter (MAOM) by 43%. | Shift of carbon to a more stable soil fraction. | osti.gov |

Manganese Speciation and Transport in Aquatic and Terrestrial Environments

The speciation and transport of manganese in the environment are largely governed by redox conditions and pH, which determine its oxidation state and solubility. Manganese typically exists as the soluble Mn(II) cation in more acidic, reducing environments and as insoluble Mn(III) and Mn(IV) oxides in more alkaline, oxidizing conditions. Organic chelators like citrate significantly influence this behavior by forming soluble, stable complexes with manganese, thereby affecting its mobility.

In terrestrial environments, the primary form of manganese available for plant uptake is the divalent cation, Mn(II). mdpi.com It is transported into root cells and translocated throughout the plant as Mn(II). mdpi.com The presence of citrate in the soil solution, exuded by plant roots or from microbial activity, can form Mn(II)-citrate complexes. This chelation can increase the total concentration of dissolved manganese, preventing its precipitation as insoluble oxides and facilitating its transport through the soil profile towards plant roots. pwvas.org

In aquatic systems, manganese citrate complexes also enhance the metal's solubility and transport. In the water column, especially under conditions that might otherwise favor oxidation and precipitation, Mn-citrate complexes can keep the manganese in a dissolved or colloidal form, allowing for wider dispersal from its source.

The stability of manganese citrate complexes has been studied extensively. Both Mn(II) and Mn(III) can form stable, water-soluble complexes with citrate. chapman.edu This is particularly important for the transport of Mn(III), which is generally unstable as a free ion in aqueous solution but can be stabilized through chelation. The formation of these complexes is a critical factor in the biogeochemical cycling of manganese, influencing its availability to organisms and its movement between sediments and the water column.

Role in the Oxidation of Other Metal Species (e.g., Chromium(III)) by Manganese Oxides

Manganese oxides are among the most powerful natural oxidants in soil and sediment environments and are the only known environmental oxidants capable of converting the relatively benign and immobile Chromium(III) to the toxic and highly mobile Chromium(VI). nih.govepa.gov The presence of organic ligands like citrate can modulate this process.

The oxidation of Cr(III) by manganese oxides (generically, MnO₂) is a heterogeneous surface reaction:

2Cr³⁺ + 3MnO₂(s) + 2H₂O → 2CrO₄²⁻ + 3Mn²⁺ + 4H⁺

This reaction is kinetically controlled, and its rate is influenced by pH, the crystallinity of the manganese oxide, and the presence of other ions that can compete for surface sites or passivate the mineral surface. nih.govmdpi.com The reaction proceeds via the reductive dissolution of the manganese oxide, where Mn(IV) or Mn(III) is reduced to soluble Mn(II), which is released into the solution. A stoichiometric relationship of approximately 3 moles of Mn(II) produced for every 2 moles of Cr(VI) formed has been observed.

The role of citrate in this system is complex. On one hand, citrate can chelate the Mn(II) produced during the reaction, which could potentially drive the reaction forward by removing a product. On the other hand, citrate can also form complexes with the reactant Cr(III), potentially inhibiting its adsorption onto the manganese oxide surface, which is a necessary step for oxidation. Furthermore, research has investigated whether a soluble Mn(III)-citrate complex could itself act as the oxidant for Cr(III). Experiments testing various Mn(III)-organic ligand complexes, including a relatively weak Mn(III)-citrate complex, did not find them to be effective at oxidizing Cr(III) under the tested conditions. This suggests that the primary pathway for Cr(III) oxidation remains its direct reaction with the solid manganese oxide surface, rather than with a soluble Mn(III)-citrate complex. epa.gov However, the presence of Mn(II)-oxidizing bacteria can accelerate Cr(III) oxidation rates by producing highly reactive, poorly crystalline manganese oxides or reactive intermediates. epa.gov The citrate in the system would then interact with this dynamic cycle of manganese oxidation and reduction.

Table 3: Factors Influencing Cr(III) Oxidation by Manganese Oxides

| Factor | Effect on Cr(III) Oxidation Rate | Mechanism | Source |

|---|---|---|---|

| Decreasing pH (more acidic) | Increases rate | Enhances dissolution of Mn oxides and availability of reactants. | mdpi.com |

| Increasing Mn Oxide Crystallinity | Decreases rate | Less reactive surface area and lower surface energy. | nih.gov |

| Presence of Fe(II) | Decreases rate / Inhibits | Passivation of the Mn oxide surface by forming iron oxides and direct reduction of Cr(VI) back to Cr(III). | nih.gov |

| Presence of Mn(II)-oxidizing bacteria | Accelerates rate | Production of highly reactive biogenic Mn oxides. | epa.gov |

Agricultural and Biotechnological Applications of Manganese Citrate

Manganese Citrate (B86180) as a Plant Nutrient Supplement and Growth Regulator

Manganese (Mn) is a crucial micronutrient for plant development, playing a vital role in photosynthesis, enzyme activation, and nitrogen metabolism. omexcanada.comkochagronomicservices.com Manganese citrate, as a readily available form of this nutrient, serves as an effective supplement to correct deficiencies and enhance plant growth.

Ammonia (B1221849) manganese citrate has been developed as a specialized microelement regulator for plant nutrition. google.com It is formulated by reacting materials such as manganese sulfate (B86663), citric acid, and ammonia water. google.com This compound serves as a concentrated and easily assimilated form of manganese, where the metal is chelated with organic acids, specifically citrate. platergroup.co.uk This chelation is significant because plants naturally use organic acids like citrates to absorb and transport manganese, making ammonia manganese citrate a faster-acting and more potent formulation compared to inorganic forms like manganese sulphate. platergroup.co.uk

The efficacy of ammonia manganese citrate lies in its enhanced bioavailability and systemic action within the plant. platergroup.co.uk It is designed to correct both soil and plant deficiencies of this key micronutrient. platergroup.co.uk Unlike synthetic chelating agents such as EDTA, which can have questionable biodegradability and lead to soil buildup, the citrate in ammonia manganese citrate is readily biodegraded, leaving no harmful residues. platergroup.co.uk Furthermore, this formulation often contains additional beneficial nutrients like nitrogen and sulphur, which can boost growth and provide further protection against chlorosis. platergroup.co.uk It can be applied to the soil as a basal or topdressing manure or used directly on plants through seed dressing, soaking, root dipping, or foliar spraying. google.comgoogle.com Ammonium (B1175870) citrate is particularly useful as a chelating agent for delivering micronutrients in high pH soils where they would otherwise be less available to plants. usda.gov

When correcting manganese deficiencies in crops, the method of application—foliar spray versus soil application—is a critical factor influencing efficacy. Research consistently demonstrates that foliar applications are generally more effective and efficient than soil applications, particularly for manganese. tandfonline.comsruc.ac.uk

Soil applications of manganese can be ineffective because the applied Mn is often rapidly converted to less available forms, especially in sandy, high pH, or organic soils. sruc.ac.ukfrontiersin.org In contrast, foliar applications deliver manganese directly to the plant's leaves, allowing for quicker uptake and utilization. udel.edu

Studies on various crops have confirmed the advantages of foliar sprays:

Soybeans: Foliar applications of manganese resulted in a greater increase in shoot Mn concentration and uptake compared to soil applications, proving more effective in improving the plant's manganese nutritional status. cropj.com

Alfalfa: In a study comparing application methods, forage yield increases were greater with foliar-applied manganese than with soil-applied manganese. Over three locations, foliar treatments increased total seasonal forage yields, while soil application only showed a significant increase at one location. tandfonline.com

Beans: Field experiments showed that chelated manganese applied via foliar spray produced the highest bean yields, whereas manganese sulfate applied to the soil resulted in the lowest yields. bohrium.com

The following table summarizes the comparative yield increases in alfalfa from different manganese application methods.

| Treatment Method | Average Forage Yield Increase Over Control |

| Foliar-Applied Mn | 6.4% |

| Soil-Applied Mn | 2.9% |

| Data sourced from a study on established alfalfa at three locations. tandfonline.com |

Manganese is indispensable for numerous physiological processes that directly influence crop growth, the acquisition of other nutrients, and final yield. omexcanada.comcropnutrition.com As an effective delivery agent, manganese citrate plays a role in ensuring these processes are not limited by Mn deficiency.

Furthermore, manganese activates over 35 different enzymes involved in nitrogen metabolism, respiration, and protein synthesis. ajbasweb.com It is critical for lignin (B12514952) synthesis, which provides structural integrity to cell walls and enhances resistance to pathogens. cropnutrition.comnih.gov

The application of manganese has been shown to have a significant positive impact on the yield of various crops:

Cotton: Foliar application of Mn on calcareous soils increased seed yield by an average of 30%, the number of bolls per plant by 31%, and boll retention by 37% compared to control treatments. researchgate.net

Wheat: Soil application of MnSO4 has been shown to increase grain yields in sandy soils. banglajol.info Studies with nano manganese particles also showed that foliar application could increase grain yield. mdpi.comifdc.org

Potatoes: The combined use of manganese and zinc has been found to increase potato yield and improve dry matter storage. nih.govajbasweb.com

Manganese nutrition also interacts with the uptake of other essential elements. For instance, ammonium-based fertilization can enhance the uptake of manganese and zinc in maize grown in acidic soils. mdpi.com However, the form and application method can lead to different interactions; one study found that nano-scale manganese applied to soil could inhibit the uptake of phosphorus and potassium in wheat. mdpi.comifdc.org

Influence on Microbial Metabolism and Industrial Fermentation Processes

In the realm of biotechnology, manganese ions, often supplied in forms like manganese citrate, are a key factor in controlling the metabolic output of industrial microorganisms, most notably the fungus Aspergillus niger for citric acid production.

The industrial fermentation of citric acid by Aspergillus niger is highly sensitive to the concentration of manganese(II) ions in the culture medium. frontiersin.orgnih.gov Achieving high yields of citric acid is critically dependent on maintaining a manganese-deficient environment, typically at concentrations below 5 µg/L. nih.govfrontiersin.org

Under manganese-limiting conditions, A. niger undergoes specific physiological and morphological changes that are conducive to the overproduction and secretion of citric acid. frontiersin.orgnih.gov Conversely, the presence of sufficient manganese (e.g., >5 μg/L) can significantly reduce the final citric acid yield, sometimes by as much as 20-25%. frontiersin.org High concentrations of Mn(II) ions can almost completely inhibit acidogenesis. nih.govresearchgate.net This "manganese effect" is a cornerstone of controlling citric acid fermentation, where limiting this trace element triggers the desired metabolic overflow. asm.org

The table below illustrates the dramatic effect of manganese concentration on citric acid production by a wild-type A. niger strain.

| Condition | Manganese (Mn) Concentration | Citric Acid Produced (g/L) |

| Mn-Sufficient | >5 µg/L | 1.5 |

| Mn-Deficient | <5 µg/L | 107.2 |

| Data from a study on A. niger strain ATCC 1015. frontiersin.org |

The regulatory role of manganese in citric acid production is rooted in its influence on gene expression and fungal morphology. bohrium.comnih.gov

Gene Expression: A primary mechanism by which manganese controls citric acid accumulation is through the transcriptional regulation of the citrate exporter gene, cexA. frontiersin.orgbohrium.com The CexA protein is a transporter essential for secreting citric acid out of the fungal cell. nih.gov Studies have shown that manganese(II) ions strongly suppress the transcription of the cexA gene. frontiersin.orgbohrium.com In manganese-deficient conditions, the cexA gene is significantly upregulated, allowing for the efficient export of the produced citric acid. frontiersin.orgasm.org When the cexA gene's expression is experimentally decoupled from its native promoter and overexpressed, the fungus can secrete high levels of citric acid even in the presence of manganese, confirming the critical role of cexA transcription in the "manganese effect." frontiersin.orgbohrium.comresearchgate.net

Fungal Morphology: Manganese concentration profoundly affects the physical structure of Aspergillus niger.

Manganese-Sufficient Conditions (>5 µg/L): The fungus exhibits a filamentous growth pattern, which is associated with normal metabolic activity and low citric acid production. frontiersin.orgnih.gov

Manganese-Deficient Conditions (<5 µg/L): The fungus develops a distinct pellet-like morphology. The hyphae become shortened, swollen, and bulbous, forming small, compact pellets. nih.govnih.gov This morphological shift is crucial for and consistently linked with high citric acid accumulation. frontiersin.orgnih.gov

Analysis of the cell walls in manganese-deficient hyphae reveals an increased chitin (B13524) content and a reduction in β-glucan and galactose-containing polymers compared to those grown in manganese-sufficient conditions. nih.gov This indicates that manganese availability directly impacts cell wall biosynthesis, leading to the morphological changes that facilitate industrial-scale citric acid production.

Strategies for Biofortification of Agricultural Products

Biofortification is an agricultural strategy aimed at increasing the nutritional value of crops. For essential micronutrients like manganese, agronomic biofortification—the application of fertilizers to elevate nutrient concentration in edible plant parts—is a primary approach. mdpi.com Manganese citrate, a chelated form of manganese, offers a bioavailable option for these strategies due to the role of citric acid as a natural complexing agent. made-in-china.com Plants naturally synthesize and utilize citric acid in the transport of metal ions, which suggests that manganese supplied as manganese citrate can be efficiently absorbed and translocated within the plant. made-in-china.comresearchgate.net

Strategies for applying manganese for biofortification can be broadly categorized into soil application, foliar application, and seed treatments. While much of the extensive field research has focused on manganese sulfate, the principles are transferable to manganese citrate, and specific research highlights the efficacy of citrate in enhancing manganese uptake. researchgate.netgoogle.comnih.gov

Soil Application: This method involves applying manganese citrate directly to the soil, where it can be taken up by the plant roots. google.com The citrate chelate helps maintain the availability of manganese, particularly in alkaline or calcareous soils where manganese can become insoluble. udel.edu A patent for ammonia manganese citrate outlines its use as a base manure, seed manure, or topdressing, suggesting an application rate of 5 to 10 kg per mu (approximately 75-150 kg per hectare) for soil application. google.com The chelation with citrate is crucial as it can prevent the manganese from being quickly fixed in the soil, thus prolonging its availability to the crop. tfi.org

Foliar Application: This is a highly efficient method for delivering manganese to plants, as the nutrient is absorbed directly through the leaves. udel.edu This approach is particularly effective for correcting deficiencies quickly and for biofortification of grains, as nutrients can be applied during critical growth stages, such as the grain-filling period. mdpi.comfrontiersin.org Research on other manganese sources shows that foliar application can significantly increase the grain manganese concentration. researchgate.netresearchgate.net For instance, a 0.02 M manganese foliar spray on rice resulted in a 27% increase in grain manganese concentration over the control. researchgate.net A patent for ammonia manganese citrate suggests a foliar spray concentration of 0.02% to 0.1%. google.com

Seed Treatments: Applying manganese directly to seeds, either through coating or priming, is a targeted and cost-effective method to ensure the nutrient is available to the plant from the earliest stage of development. mdpi.comresearchgate.net This method ensures that the developing seedling has an adequate supply of manganese, which is crucial for early vigor and establishment. Methods include dressing seeds with a solution of manganese citrate or soaking seeds in a dilute solution (e.g., 0.01% to 0.1%) for 12 to 24 hours. google.com

Detailed Research Findings

While large-scale field trials specifically documenting manganese citrate for biofortification are not as prevalent as those for manganese sulfate, studies on the role of citric acid in manganese uptake provide strong evidence for its effectiveness.

A hydroponic study on the wetland plant Juncus effusus demonstrated that the addition of citric acid significantly enhanced the uptake and accumulation of manganese. nih.gov In the experiment, plants were exposed to a high level of manganese (500 μM) with and without the addition of 5 mM citric acid. The results showed that citric acid not only helped the plant tolerate higher levels of manganese but also increased its accumulation. nih.gov

The table below summarizes the findings, showing how the addition of citric acid (which would form manganese citrate in the solution) impacts manganese concentration in the plant's roots and shoots.

| Treatment | Mn Concentration in Roots (mg/kg Dry Weight) | Mn Concentration in Shoots (mg/kg Dry Weight) |

|---|---|---|

| 500 μM Mn | 18,400 | 1,100 |

| 500 μM Mn + 5 mM Citric Acid | 22,100 | 1,400 |

Data adapted from: Islam et al., "Citric acid enhances the phytoextraction of manganese and plant growth by alleviating the ultrastructural damages in Juncus effusus L," 2009. nih.gov

These findings highlight that the presence of citrate increased manganese concentration by approximately 20% in the roots and 27% in the shoots compared to treatment with manganese alone. nih.gov This enhancement is attributed to the formation of a stable Mn-citrate complex, which facilitates easier uptake and transport within the plant. made-in-china.comnih.gov

Further indirect evidence comes from genetic studies. Overexpression of a gene in tobacco plants that increases the synthesis of citric acid resulted in increased concentrations of manganese, iron, copper, and zinc in the leaves and flowers. researchgate.net This demonstrates the fundamental role of citrate in the internal mobilization and accumulation of essential micronutrients, reinforcing the rationale for using manganese citrate in biofortification strategies.

The application methods for a patented form of manganese citrate, ammonia manganese citrate, are detailed below, providing a practical framework for its use in agronomic biofortification.

| Application Method | Recommended Usage | Notes |

|---|---|---|

| Soil Application | 5 - 10 kg per mu (approx. 75-150 kg/ha) | Can be used as base manure, seed manure, or for topdressing. |

| Seed Dressing | 1 - 6 g per kg of seed | Dissolve in a small amount of water and spray evenly on seeds. |

| Seed Soaking | 0.01% - 0.1% solution | Soak seeds for 12 - 24 hours before sowing. |

| Root Dipping | 0.1% - 1.0% solution | For transplanting crops like paddy rice. |

| Foliar Spray | 0.02% - 0.1% solution | Spray on both sides of plant leaves until moist. |

Data adapted from: CN104311317A, "Preparation method of ammonia manganese citrate." google.com

These strategies, supported by research on citrate's role in nutrient uptake, position manganese citrate as a promising agent for the biofortification of agricultural products, capable of addressing manganese deficiencies in both soils and diets. google.comnih.gov

Computational and Theoretical Investigations of Manganese Citrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules and materials. rsc.org It is instrumental in predicting the geometry, electronic properties, and chemical reactivity of manganese complexes. DFT calculations can determine optimized geometries, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.netpsu.edu For manganese citrate (B86180), DFT studies help in understanding the distribution of electrons within the molecule and identifying the most reactive sites.

Detailed research findings from experimental studies provide the foundational geometric parameters that DFT calculations aim to reproduce and explain. For instance, crystallographic analysis of various manganese citrate polymers has revealed specific bond distances and angles. In one such study of a NaMn(Hcit) polymer, the coordination sphere around the Mn(II) ion was characterized by several distinct Mn-O bond lengths. researchgate.net Similarly, studies on mononuclear Mn(II) and Mn(III) citrate complexes have detailed the distorted octahedral geometry around the manganese center. nih.gov

The table below presents selected experimental bond length data for a manganese citrate complex, which serves as a benchmark for DFT geometry optimization calculations.

Table 1: Selected experimental Mn-O bond lengths from a [NaMn(Hcit)]n polymer. These values are typical targets for validation of DFT-calculated geometries. researchgate.net

Beyond geometry, DFT is used to calculate global reactivity descriptors such as the HOMO-LUMO energy gap, ionization potential, electron affinity, and electrophilicity index. nih.gov These descriptors help to quantify the chemical reactivity of the manganese citrate complex. chemrxiv.org For example, a smaller HOMO-LUMO gap generally indicates a molecule is more polarizable and has higher chemical reactivity. nih.gov Local reactivity descriptors, like Fukui functions, can also be calculated to predict which specific atoms within the citrate ligand or at the metal center are most susceptible to nucleophilic or electrophilic attack. rsc.org DFT calculations on various manganese complexes have shown that these methods can successfully predict reactivity trends and the influence of different ligands on the metal center's electronic properties. rsc.orgchemrxiv.org

Molecular Modeling of Coordination Environments and Ligand-Metal Interactions

Molecular modeling techniques, including molecular dynamics (MD) simulations, are essential for understanding the dynamic behavior of manganese citrate in solution. While X-ray crystallography provides a static picture of the coordination environment in the solid state researchgate.netnih.gov, MD simulations can reveal how these structures behave in an aqueous environment, including the interactions with solvent molecules and the flexibility of the ligand-metal bonds.

Experimental studies have established that the citrate ligand can bind to manganese in various ways. In mononuclear complexes, Mn(II) and Mn(III) are often six-coordinate, bound by two citrate ligands in a distorted octahedral geometry. nih.gov In polymeric structures, the citrate ion can act as a bridge, linking multiple manganese centers. researchgate.nettandfonline.com The citrate ligand typically binds the Mn(II) ion tridentately through its α-hydroxyl group, α-carboxylate group, and one of its β-carboxylate groups. tandfonline.com

Table 2: Examples of experimentally determined coordination environments in different manganese citrate complexes. nih.govtandfonline.com

Molecular dynamics simulations can be employed to study the stability of these coordination modes in water. Such simulations model the explicit interactions between the manganese citrate complex and surrounding water molecules over time, providing insights into the hydration shell structure and the dynamics of water exchange in the manganese coordination sphere. nih.goviranarze.irnorthwestern.edu Force fields, which are sets of parameters describing the potential energy of the system, can be developed specifically for citrate anions and their interactions with metal ions using data from first-principles simulations. rsc.org These simulations can calculate the ligand-metal interaction energy, quantifying the strength of the bond between manganese and the citrate ligand. Ab initio MD simulations, which calculate forces "on the fly" from electronic structure theory, can provide a highly accurate description of these interactions, including the influence of the metal ion on the surrounding water structure. nih.gov

Computational Approaches to Understanding Antioxidant Mechanisms of Manganese Citrate Complexes

Manganese complexes are known for their antioxidant properties, which are often attributed to their ability to scavenge reactive oxygen species (ROS) through redox cycling of the manganese ion, typically between the Mn(II) and Mn(III) states. capes.gov.br Computational methods are pivotal in elucidating the precise mechanisms of this antioxidant activity. nih.gov

The primary antioxidant mechanism for manganese complexes is believed to be their superoxide (B77818) dismutase (SOD)-mimetic activity, where they catalyze the disproportionation of the superoxide radical (O₂⁻). The proposed catalytic cycle involves the reduction of Mn(III) to Mn(II) by one superoxide molecule, followed by the oxidation of Mn(II) back to Mn(III) by a second superoxide molecule. A key reaction in this process is the scavenging of peroxyl radicals, which can be represented as:

R-OO• + Mn(II) + H⁺ → ROOH + Mn(III) capes.gov.br

Computational chemistry can be used to investigate the thermodynamics and kinetics of these reaction pathways. By calculating the bond dissociation energies (BDE), ionization potentials (IP), and proton affinities (PA), researchers can assess the feasibility of different antioxidant mechanisms, such as hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET).

For manganese citrate, computational studies would model the interaction between the complex and a radical species like superoxide. DFT calculations can determine the free energy barriers for the electron transfer steps, providing rate constants for the catalytic cycle. nih.gov These studies can also assess how the citrate ligand modulates the redox potential of the Mn(II)/Mn(III) couple, which is a critical factor in its antioxidant efficacy. The coordination environment, including the number and type of donor atoms from the citrate ligand and any coordinated water molecules, influences this redox potential and, consequently, the antioxidant activity. nih.govresearchgate.net

Prediction of Spectroscopic Properties from First Principles

First-principles calculations allow for the prediction of spectroscopic properties, such as infrared (IR) and UV-Visible (UV-Vis) spectra, directly from the electronic structure of the molecule. These theoretical spectra can be compared with experimental data to confirm structural assignments and to understand the nature of the electronic and vibrational transitions. researchgate.net

Experimental IR spectra of manganese citrate complexes show characteristic absorption bands. For example, the IR spectrum of a polymeric manganese citrate complex exhibits strong bands associated with carboxylate (COO⁻) stretching vibrations. researchgate.net First-principles calculations, typically using DFT within the framework of density functional perturbation theory (DFPT), can compute the vibrational frequencies and intensities of a molecule. nih.gov The calculated spectrum can then be used to assign specific experimental bands to the vibrational modes of the molecule, such as the stretching and bending of Mn-O bonds or the internal modes of the citrate ligand.

Table 3: Selected experimental infrared spectral data for manganese citrate coordination polymers. Theoretical calculations can help assign these bands to specific molecular vibrations. researchgate.net